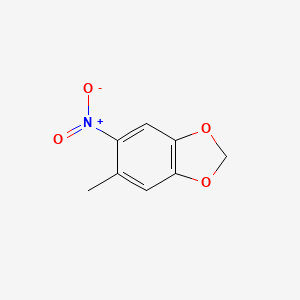![molecular formula C14H9NO4S B1308167 4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde CAS No. 132636-66-9](/img/structure/B1308167.png)
4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)oxy]benzaldehyde” is a chemical compound with the CAS Number: 132636-66-9 . It has a molecular weight of 287.3 . The compound is solid in its physical form .
Molecular Structure Analysis
The compound has the following molecular structure: C14H9NO4S . The InChI code for the compound is 1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H .Physical And Chemical Properties Analysis
The compound is solid in its physical form . It has a molecular weight of 287.3 . The InChI code for the compound is 1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H .Aplicaciones Científicas De Investigación
Antimicrobial Activity
4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]benzaldehyde has been investigated for its antimicrobial properties. However, it’s essential to note that its MIC (minimum inhibitory concentration) against bacterial species such as Bacillus subtilis and Staphylococcus aureus is relatively high (400–600 μg/mL) compared to standard antibiotics like streptomycin, which has a MIC of 12.5 μg/mL for Gram-positive bacteria . While its antibacterial activity may be weak, further research could explore potential synergistic effects when combined with other compounds.
Antifouling Coatings
Researchers have explored incorporating 4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)oxy]benzaldehyde into acrylic resins to create novel antifouling coatings. These coatings aim to prevent biofouling on surfaces, such as ship hulls or underwater structures. The compound’s presence in the resin may enhance biological activity and environmental protection .
Propiedades
IUPAC Name |
4-[(1,1-dioxo-1,2-benzothiazol-3-yl)oxy]benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO4S/c16-9-10-5-7-11(8-6-10)19-14-12-3-1-2-4-13(12)20(17,18)15-14/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPMJOFBRLNZVQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)OC3=CC=C(C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397454 |
Source


|
| Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
132636-66-9 |
Source


|
| Record name | 4-[(1,1-Dioxo-1H-1lambda~6~,2-benzothiazol-3-yl)oxy]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6,7,8-tetrahydro-4H-furo[3,2-c]azepin-4-one](/img/structure/B1308089.png)
![4-[(dimethylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B1308090.png)


![2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-methylpentanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetic acid](/img/structure/B1308106.png)

![2-[(4-Fluorobenzyl)amino]-1,1-bis(4-fluorophenyl)-1-ethanol](/img/structure/B1308112.png)

![(E)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-(2,2-dimethylpropanoyl)-2-propenenitrile](/img/structure/B1308118.png)



![(E)-1-(4-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propen-1-one](/img/structure/B1308134.png)